2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-
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Overview
Description
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by a five-membered oxazolidinone ring attached to a cyclohexene moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methyl-3-cyclohexen-1-yl carbonyl chloride with oxazolidinone in the presence of a base such as triethylamine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- can be compared with other similar compounds, such as:
3-Methyl-2-oxazolidinone: This compound has a similar oxazolidinone ring structure but differs in the substituent groups attached to the ring.
2-Oxazolidinone: The parent compound without any substituents on the ring, used as a reference for studying the effects of different substituents.
The uniqueness of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- lies in its specific substituent groups, which impart distinct chemical and biological properties compared to other oxazolidinone derivatives.
Properties
CAS No. |
151153-99-0 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-ene-1-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2,9H,3-7H2,1H3 |
InChI Key |
PBANQDWIHKRKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=O)N2CCOC2=O |
Origin of Product |
United States |
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